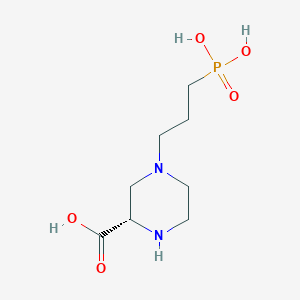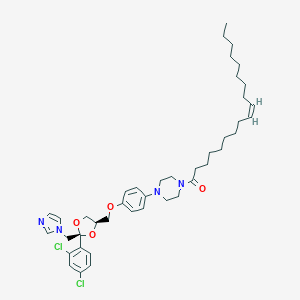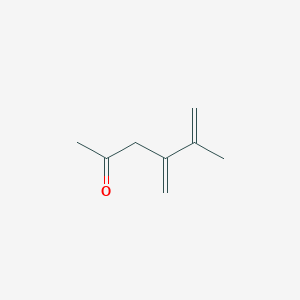
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-hydroxy-4,5-dimethylbenzothiazole with ethanone derivatives under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-hydroxybenzothiazole: Lacks the ethanone group, resulting in different chemical properties and reactivity.
4,5-Dimethylbenzothiazole: Lacks the amino and hydroxy groups, leading to distinct applications and biological activities.
Eigenschaften
CAS-Nummer |
120164-27-4 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
1-(2-amino-6-hydroxy-4,5-dimethyl-1,3-benzothiazol-7-yl)ethanone |
InChI |
InChI=1S/C11H12N2O2S/c1-4-5(2)9(15)7(6(3)14)10-8(4)13-11(12)16-10/h15H,1-3H3,(H2,12,13) |
InChI-Schlüssel |
VSZLAFAHEMUXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C(=O)C)O)C |
Synonyme |
Ethanone, 1-(2-amino-6-hydroxy-4,5-dimethyl-7-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)



![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)



